

# Application Notes: Detection of Zearalenone in Swine Feed

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## Compound of Interest

Compound Name: Zearalanone carboxymethoxyl  
oxime

Cat. No.: B12379605

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## Introduction

Zearalenone (ZEN) is an estrogenic mycotoxin produced by fungi of the *Fusarium* genus, commonly found in grains like corn, wheat, barley, and rye used in swine feed[1][2]. In swine, particularly gilts, ZEN can lead to significant reproductive issues, including vulvovaginitis, estrogenic syndrome, uterine enlargement, and ovarian atrophy[2]. Given its stability under heat and prevalence in stored grains, accurate and sensitive detection of ZEN in swine feed is crucial for animal health, productivity, and food safety[2][3]. This document provides detailed application notes and protocols for the detection of zearalenone in swine feed, intended for researchers and drug development professionals.

## Available Detection Methodologies

Several analytical methods are available for the quantification of zearalenone in swine feed. The most common and validated techniques include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

- High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with a fluorescence detector (FLD), are widely used for the accurate quantification of ZEN. These methods typically involve an extraction step followed by a clean-up procedure, often using immunoaffinity columns (IAC), to remove interfering matrix components before chromatographic separation[4][5].

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered a gold-standard method due to its high sensitivity, specificity, and ability to simultaneously detect multiple mycotoxins[6][7]. This technique provides structural information, ensuring accurate identification and quantification even at very low concentrations[6][8][9].
- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method based on the specific binding of antibodies to zearalenone[10][11]. It is a rapid and cost-effective technique suitable for screening large numbers of samples, with positive results often confirmed by chromatographic methods[10][12].

### Quantitative Data Summary

The performance of various analytical methods for zearalenone detection in swine feed is summarized in the table below.

Method	Analyte(s)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery Rate (%)	Reference
Flow-Through Immunosens or	Zearalenone	0.007 ng/mL	-	-	[13]
LC-MS/MS	6 Zearalenones	0.3 - 1.1 µg/kg	1.0 - 2.2 µg/kg	82.5 - 106.4	[6][8]
HPLC-MS/MS	ZEN, ZAN, DON, DOM-1	-	-	79.5 - 101.5	[14]
ELISA	Zearalenone	-	2.8 µg/kg	-	[15]
UHPLC-MS/MS	ZEN, ZEN-14G	-	0.50 - 5.00 µg/kg	89.35 - 110.93	[12]
HPLC-FLD (with IAC)	ZEA, α-ZOL	-	25 µg/kg	89 - 110	[4]

## Experimental Protocols

# Protocol 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

## 1. Principle

This method involves the extraction of zearalenone from swine feed, followed by clean-up using an immunoaffinity column (IAC). The purified extract is then analyzed by reversed-phase HPLC with fluorescence detection for quantification[4][5].

## 2. Materials and Reagents

- Zearalenone standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water
- Phosphate-buffered saline (PBS)
- Immunoaffinity columns (IAC) for zearalenone
- Blender or homogenizer
- Filter paper
- Syringe filters (0.45 µm)

## 3. Sample Preparation and Extraction

- Obtain a representative feed sample by collecting and mixing subsamples[16].
- Grind the sample to a fine powder.
- Weigh 25 g of the ground sample into a blender jar.
- Add 100 mL of acetonitrile-water (75:25, v/v).

- Blend at high speed for 3 minutes.
- Filter the extract through filter paper.
- Dilute a portion of the filtrate with PBS as recommended by the IAC manufacturer.

#### 4. Immunoaffinity Column Cleanup

- Pass the diluted extract through the zearalenone immunoaffinity column at a slow, steady flow rate.
- Wash the column with deionized water to remove unbound matrix components.
- Elute the zearalenone from the column with methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of mobile phase.
- Filter the reconstituted sample through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.

#### 5. HPLC-FLD Analysis

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ )[[14](#)].
- Mobile Phase: Acetonitrile:water (50:50, v/v)[[4](#)].
- Flow Rate: 1.0 mL/min[[4](#)].
- Injection Volume: 20  $\mu\text{L}$ .
- Fluorescence Detector Wavelengths: Excitation at 274 nm, Emission at 440 nm[[4](#)].
- Quantification: Prepare a calibration curve using zearalenone standards of known concentrations. Calculate the zearalenone concentration in the sample by comparing its peak area to the calibration curve.

## Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

### 1. Principle

This protocol describes a highly sensitive and specific method for the simultaneous determination of zearalenone and its metabolites in swine feed using LC-MS/MS after immunoaffinity column cleanup[6][8].

### 2. Materials and Reagents

- Zearalenone and its metabolite standards (e.g.,  $\alpha$ -ZOL,  $\beta$ -ZOL,  $\alpha$ -ZAL,  $\beta$ -ZAL, ZAN)[6]
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Immunoaffinity columns for zearalenone
- Standard laboratory equipment for sample preparation as in Protocol 1.

### 3. Sample Preparation and Cleanup

- Follow the sample preparation and extraction steps (1-7) as described in the HPLC-FLD protocol.
- Perform the immunoaffinity column cleanup (steps 1-6) as described in the HPLC-FLD protocol.

### 4. LC-MS/MS Analysis

- LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9  $\mu$ m)[12].

- Mobile Phase:
  - A: Water with 0.5% formic acid[6].
  - B: Acetonitrile with 0.5% formic acid[6].
- Gradient Elution: A suitable gradient program to separate the analytes of interest.
- Flow Rate: 0.3 mL/min[12].
- Injection Volume: 2-3  $\mu$ L[12][17].
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for each analyte should be determined by infusing individual standards.
- Quantification: Create a calibration curve for each analyte using matrix-matched standards. Quantify the analytes in the samples based on these curves.

## Protocol 3: Direct Competitive Enzyme-Linked Immunosorbent Assay (dc-ELISA)

### 1. Principle

This is a screening method where free zearalenone in the sample competes with a zearalenone-enzyme conjugate for binding to a limited number of specific antibody sites coated on a microtiter plate. The amount of color developed is inversely proportional to the concentration of zearalenone in the sample[10][13].

### 2. Materials and Reagents

- Commercial zearalenone ELISA kit (containing antibody-coated microtiter plate, zearalenone standards, enzyme conjugate, substrate, and stop solution)[18].
- Methanol-water solution (70:30, v/v)[10].

- Deionized water.
- Microplate reader (450 nm).
- Standard laboratory equipment for sample preparation.

### 3. Sample Preparation and Extraction

- Grind a representative feed sample.
- Weigh 5 g of the ground sample.
- Add 25 mL of methanol-water solution (70:30, v/v).
- Shake vigorously for 3-5 minutes[10].
- Allow the solids to settle, or centrifuge to clarify the supernatant.
- Dilute the supernatant with deionized water or a buffer provided in the kit according to the manufacturer's instructions.

### 4. ELISA Procedure

- Add a specific volume (e.g., 50  $\mu$ L) of the prepared standards and diluted sample extracts to the antibody-coated wells.
- Add the zearalenone-enzyme conjugate (e.g., 50  $\mu$ L) to each well.
- Mix gently and incubate for a specified time (e.g., 30 minutes) at room temperature.
- Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
- Add the substrate solution to each well and incubate for a specified time (e.g., 15 minutes) to allow color development.
- Add the stop solution to each well to terminate the reaction.
- Read the absorbance at 450 nm using a microplate reader.

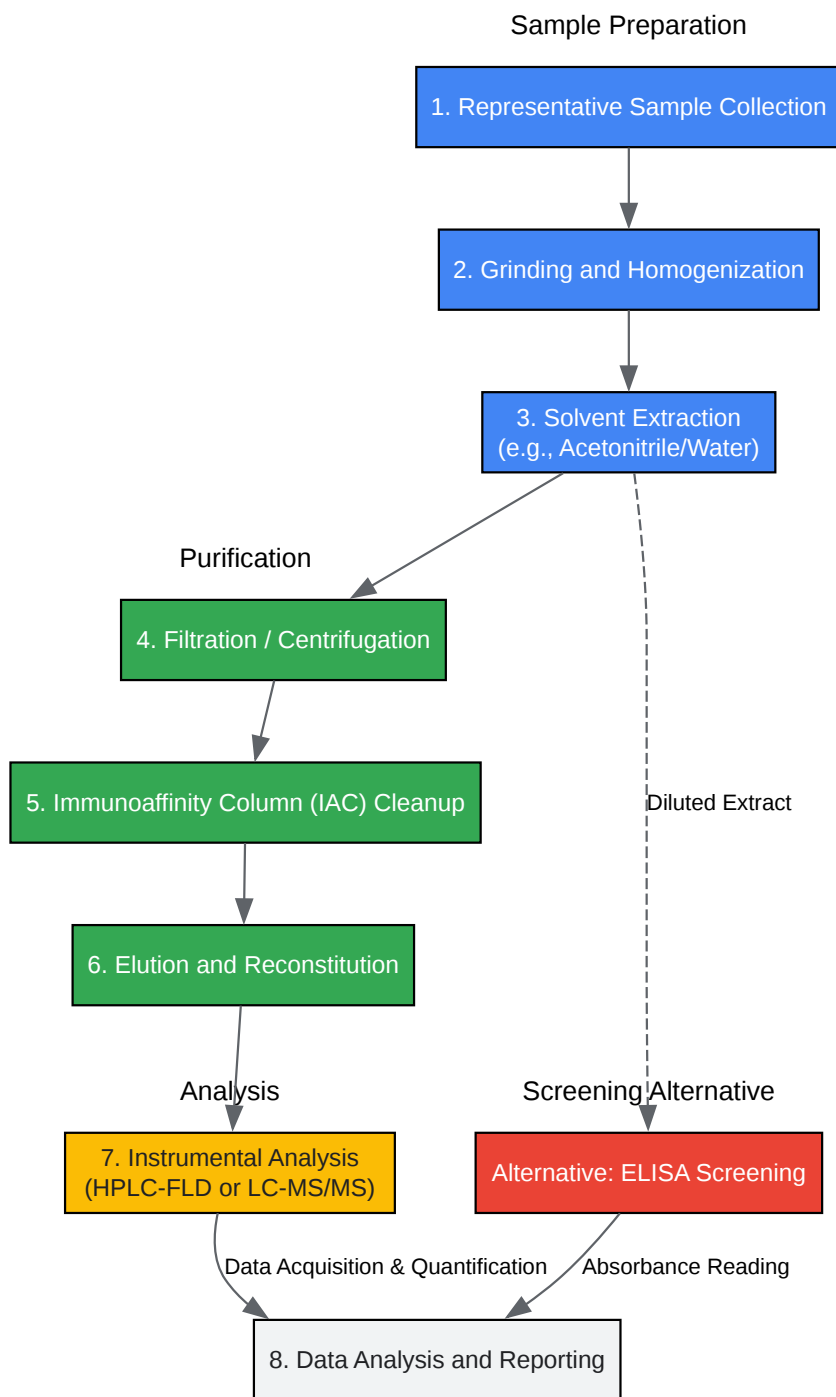
## 5. Data Analysis

- Calculate the percentage of binding for each standard and sample relative to the zero standard.
- Construct a standard curve by plotting the percentage of binding against the logarithm of the zearalenone concentration for the standards.
- Determine the zearalenone concentration in the samples by interpolating their percentage of binding from the standard curve.

## Visualizations



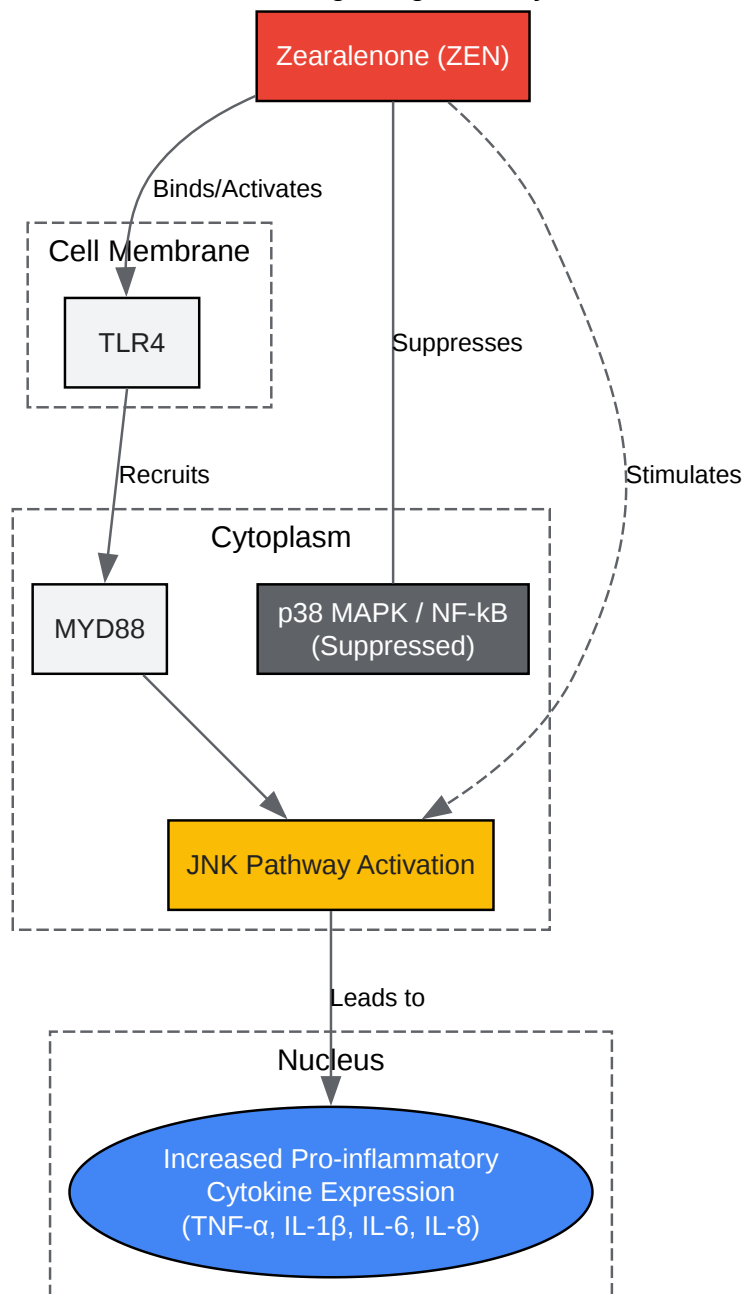
## General Experimental Workflow for Zearalenone Detection



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Caption: General experimental workflow for zearalenone detection in swine feed.

## Simplified Zearalenone-Induced Signaling Pathway in Swine Immune Cells

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Caption: Simplified signaling pathway of zearalenone's immunomodulatory effects.

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